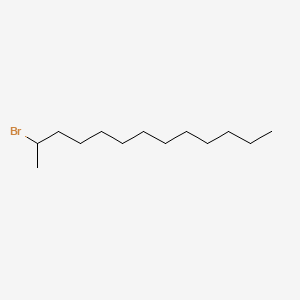

2-Bromotridecane

Description

Structure

3D Structure

Properties

CAS No. |

59157-17-4 |

|---|---|

Molecular Formula |

C13H27B |

Molecular Weight |

263.26 g/mol |

IUPAC Name |

2-bromotridecane |

InChI |

InChI=1S/C13H27Br/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12H2,1-2H3 |

InChI Key |

XNCUZDYTCKIDEJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(C)Br |

Canonical SMILES |

CCCCCCCCCCCC(C)Br |

Other CAS No. |

59157-17-4 |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2 Bromotridecane

Established Synthetic Routes for 2-Bromotridecane

Traditional methods for synthesizing 2-bromotridecane rely on well-understood and frequently utilized reaction mechanisms in organic chemistry. These established routes include nucleophilic substitution and direct bromination protocols.

Nucleophilic Substitution Approaches to 2-Bromotridecane Synthesis

One of the most direct and common laboratory methods for preparing 2-bromotridecane is through the nucleophilic substitution of 2-tridecanol (B154250). In this type of reaction, the hydroxyl (-OH) group of the alcohol is replaced by a bromide ion. This transformation is typically achieved by treating 2-tridecanol with a strong brominating agent, such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).

The reaction with HBr proceeds by protonating the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion in an S_N1 or S_N2 fashion. The use of PBr₃ provides an alternative pathway where the phosphorus reagent first converts the hydroxyl group into a phosphite (B83602) ester intermediate, which is a superior leaving group for subsequent displacement by bromide.

Direct Bromination Protocols for Alkyl Chain Functionalization

Direct bromination methods offer an alternative path to 2-bromotridecane, starting from either the unsaturated or saturated hydrocarbon.

Addition to Alkenes : A highly regioselective method involves the reaction of 1-tridecene (B165156) with hydrogen bromide (HBr). vulcanchem.com This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the bromine atom adds to the more substituted carbon (C2). This process proceeds through a stable secondary carbocation intermediate at the C2 position, leading to the desired 2-bromotridecane as the major product. vulcanchem.com

Free-Radical Bromination : For the saturated alkane, tridecane (B166401), free-radical bromination can be employed. This reaction typically uses a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator. vulcanchem.com The reaction proceeds via a radical chain mechanism. Due to the greater stability of secondary free radicals compared to primary ones, this method favors the substitution of hydrogen atoms on secondary carbons, yielding a mixture of bromo-isomers where 2-bromotridecane is a significant component. vulcanchem.com

Advanced Synthetic Strategies for 2-Bromotridecane

To overcome the limitations of classical methods, such as harsh reaction conditions or lack of selectivity, advanced synthetic strategies employing catalysts have been developed. These methods aim to improve reaction efficiency, yield, and environmental footprint.

Catalytic Approaches in 2-Bromotridecane Synthesis

Catalysis offers a powerful tool for the synthesis of alkyl halides like 2-bromotridecane, enabling reactions under milder conditions and with greater control.

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgwiley-vch.de In the context of synthesizing 2-bromotridecane, PTC can be used to enhance nucleophilic substitution reactions. For instance, a bromide salt (e.g., sodium bromide) can be dissolved in an aqueous phase while the substrate (e.g., 2-tridecanol or its tosylate derivative) is in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the bromide anions from the aqueous phase into the organic phase. wikipedia.orgwiley-vch.de This creates a highly reactive, "naked" nucleophile in the organic phase, which can then efficiently displace a leaving group on the tridecane chain. wiley-vch.de This method can accelerate reaction rates, allow for the use of milder conditions, and simplify workup procedures. wiley-vch.de

Table 1: Examples of Common Phase-Transfer Catalysts

| Catalyst Type | Example Compound |

|---|---|

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride |

| Quaternary Ammonium Salt | Methyltricaprylammonium chloride |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide |

This table presents examples of catalyst types used in phase-transfer catalysis, which can be applied to enhance the efficiency of nucleophilic substitution reactions. wikipedia.orgnih.gov

Transition metal catalysis has revolutionized many areas of organic synthesis, and its principles can be applied to the formation of C-Br bonds. mdpi.com Recent advancements have utilized catalytic systems to improve regioselectivity and reduce the formation of byproducts in halogenation reactions. vulcanchem.com Metals like copper, iron, and manganese are known to catalyze a variety of transformations, including coupling and halogenation reactions. frontiersin.org

For instance, a metal catalyst can activate the C-H bond in tridecane, facilitating its selective functionalization. Alternatively, in reactions involving the conversion of other functional groups, metal catalysts can enable the use of milder brominating agents or operate under less stringent conditions. While specific protocols for the direct metal-catalyzed synthesis of 2-bromotridecane are specialized, the broader field of metal-catalyzed C-H activation and cross-coupling provides a foundation for developing such targeted methods. mdpi.comuit.no

Table 2: Selected Metals in Catalytic Halogenation and Related Reactions

| Metal | Role in Synthesis |

|---|---|

| Copper (Cu) | Catalyzes Ullmann-type coupling and other reactions involving halides. frontiersin.org |

| Iron (Fe) | An inexpensive catalyst for various organic transformations, including those involving C-N bond formation from alkyl halides. mdpi.com |

| Manganese (Mn) | Used in oxidative catalysis and can be employed in the synthesis of heterocycles from precursors. frontiersin.org |

This table illustrates the roles of various transition metals in catalytic processes that are relevant to the synthesis and functionalization of organic halides.

Stereoselective Synthesis of Enantiomeric 2-Bromotridecane

The synthesis of specific enantiomers (R)-2-bromotridecane and (S)-2-bromotridecane—requires stereoselective strategies that go beyond simple halogenation. These methods are crucial for applications where chirality is a key determinant of biological activity or material properties. Common approaches involve the use of chiral substrates, reagents, or catalysts.

One established strategy is the use of a chiral pool, starting from readily available enantiopure precursors. For instance, a synthesis could commence with a chiral alcohol or aldehyde which is then elaborated to the target molecule. nih.gov A related approach involves the stereoselective alkylation of a chiral imine or enolate with a long-chain alkyl halide, such as 1-bromotridecane's close relative, 1-bromotetradecane, to establish the desired stereocenter. ua.es

Catalytic asymmetric synthesis represents a more atom-economical approach. This can involve the enantioselective bromination of an alkene or the kinetic resolution of a racemic mixture of 2-bromotridecane. For example, catalytic enantioselective bromocyclization of olefinic amides has been developed using amino-thiocarbamate catalysts, a method that generates enantioenriched brominated heterocyclic products which can be precursors to chiral bromoalkanes. rsc.org Similarly, chiral catalysts, such as those based on manganese-salen complexes, are known for asymmetric epoxidations, which can be followed by ring-opening to yield chiral bromo-alcohols, a precursor to the target compound. scribd.com

Green Chemistry Principles Applied to 2-Bromotridecane Synthesis

The application of green chemistry principles to the synthesis of 2-bromotridecane aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional bromination methods often use liquid bromine, which is highly toxic, corrosive, and has low atom economy, with 50% of the bromine atoms ending up as hydrogen bromide (HBr) byproduct. ias.ac.in

Modern, greener alternatives focus on several key areas:

Safer Brominating Agents: To circumvent the hazards of liquid bromine, alternative reagents are employed. nih.gov These include N-bromosuccinimide (NBS) or reagent systems like sodium bromide (NaBr) combined with an oxidant. ias.ac.in A particularly eco-friendly option is the use of bromide-bromate salt mixtures, which generate bromine in situ and produce only aqueous salt solutions as waste. ias.ac.incambridgescholars.com

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a core principle. Facile bromination of various organic compounds has been demonstrated in aqueous media, which simplifies workup and reduces toxic waste. researchgate.net

Energy Efficiency and Catalysis: Mechanochemical methods, such as manual grinding or vortex mixing, can facilitate reactions in a solvent-free or near solvent-free environment, significantly reducing energy consumption compared to conventional heating. scielo.br The use of catalysts, as opposed to stoichiometric reagents, reduces waste and allows for milder reaction conditions. scielo.br

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. acs.org For example, the addition of HBr across 1-tridecene is more atom-economical than the radical substitution of tridecane.

Continuous Flow Synthesis: Performing reactions in continuous flow microreactors enhances safety, especially when dealing with hazardous reagents like bromine, by minimizing the volume of reactive material at any given time. This method also allows for better control over reaction parameters, often leading to higher yields and purity. nih.gov

Optimization of Reaction Parameters for 2-Bromotridecane Synthesis

The efficient synthesis of 2-bromotridecane hinges on the careful optimization of reaction parameters. Factors such as solvent, temperature, pressure, and catalyst systems profoundly influence the reaction's yield, selectivity, and rate. numberanalytics.comnumberanalytics.com

Influence of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent is critical in directing the outcome of a synthesis. numberanalytics.com Solvents can influence reaction rates and selectivity by stabilizing reactants, intermediates, or transition states. nih.govhes-so.ch In the synthesis of alkyl halides, solvent polarity plays a significant role. Polar solvents can be crucial for reactions involving charged intermediates, such as in nucleophilic substitution pathways. numberanalytics.com However, the effect is not always straightforward; some polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can favor different selectivity pathways compared to other polar solvents like water or alcohols. nih.gov The presence of water, even in small amounts, can significantly improve conversion rates in some catalytic systems. nih.gov In other cases, glacial acetic acid has been shown to be a superior solvent, potentially playing a dual role as both solvent and catalyst. researchgate.net

The following table illustrates the conceptual effect of different solvent systems on a hypothetical synthesis, based on general findings in organic synthesis. nih.govresearchgate.net

| Solvent System | Polarity | Typical Role/Effect on Yield and Selectivity |

| Hexane (B92381) | Non-polar | Favors radical reactions; may result in mixtures of isomers. |

| Dichloromethane (DCM) | Polar Aprotic | General-purpose solvent; offers good solubility for many organic reagents. |

| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | Can coordinate with metal catalysts; selectivity can be highly dependent on the specific catalytic cycle. nih.gov |

| Acetic Acid | Polar Protic | Can act as both solvent and catalyst, potentially leading to high yields. researchgate.net |

| Water | Polar Protic | Green solvent; may decrease yield in some reactions but can improve conversion in others. nih.govresearchgate.net |

Temperature and Pressure Control in Reaction Kinetics

Pressure is a critical variable primarily when gaseous reagents are involved or when the reaction volume changes significantly. researchgate.net For the synthesis of 2-bromotridecane from liquid-phase reactants, pressure is generally less critical than temperature. google.com However, in catalytic systems that might involve volatile intermediates or in continuous flow processes, pressure control is essential for maintaining reaction efficiency and safety.

Catalyst Loading and Ligand Effects in Catalytic Transformations

In catalytic syntheses, the amount of catalyst used (catalyst loading) and the nature of the ligands attached to the metal center are key to optimization. Lowering catalyst loading is economically and environmentally desirable, but it must be sufficient to drive the reaction to completion in a reasonable time. rug.nl Studies on various catalytic reactions show that reducing catalyst loading from 5 mol% to as low as 1 mol% can still provide good yields, although the reaction rate may decrease. mdpi.com

Ligands play a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby influencing its activity, stability, and selectivity. sigmaaldrich.com For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands can significantly enhance reactivity, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com The choice of ligand can determine the success or failure of a transformation, with control experiments often showing minimal or no product formation in the absence of the appropriate ligand. mdpi.com The stability and solubility of the catalyst are also affected by the ligand structure. rsc.org

The table below conceptualizes how catalyst and ligand modifications can impact a reaction, based on findings from various catalytic systems. mdpi.comsigmaaldrich.com

| Catalyst System | Catalyst Loading (mol%) | Ligand Type | Observed Effect |

| Pd(OAc)₂ | 1 | None | Low conversion, potential for nanoparticle formation. rug.nl |

| Pd₂ (dba)₃ | 3 | Buchwald Ligand (e.g., SPhos) | High yield, good for sterically hindered substrates. sigmaaldrich.com |

| CuCl₂ | 5 | Simple Amine | Moderate yield. |

| CuCl₂ | 3 | Anilido-Imine Ligand | High yield, demonstrating ligand enhancement. mdpi.com |

Advanced Purification and Isolation Techniques for 2-Bromotridecane

After synthesis, 2-bromotridecane must be isolated from unreacted starting materials, catalysts, and byproducts. Given its high boiling point and the potential presence of isomers, a combination of purification techniques is often necessary.

Fractional Distillation: This is a primary method for separating liquids with different boiling points. quora.com Due to the high boiling point of 2-bromotridecane, distillation is performed under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. This technique is effective for removing low-boiling solvents and some impurities.

Chromatography: For achieving high purity, especially when separating structural isomers (e.g., 1-bromotridecane (B143060) or 3-bromotridecane) or closely related compounds, chromatography is the method of choice. quora.com

Flash Column Chromatography: This is a rapid and efficient technique. The crude product is passed through a column of a solid adsorbent, most commonly silica (B1680970) gel. csic.es A solvent system (eluent) of appropriate polarity is used to separate the components based on their differential adsorption to the silica. Elution is often performed with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate (B1210297). nih.gov

Preparative Gas Chromatography (GC): For small quantities of material where very high purity is required, preparative GC can be used to separate compounds based on their volatility and interaction with the column's stationary phase. quora.com

Silver Nitrate (B79036) Chromatography: In cases where the synthetic route might produce unsaturated byproducts (alkenes), chromatography on silica gel impregnated with silver nitrate can be employed. The silver ions selectively coordinate with the double bonds of the alkenes, retaining them on the column and allowing for the pure haloalkane to be eluted. csic.es

The final step in isolation typically involves removing the purification solvent under reduced pressure using a rotary evaporator, followed by drying under high vacuum to remove any residual volatile impurities. rsc.org

Chromatographic Methods for High-Purity 2-Bromotridecane

Achieving high purity for 2-bromotridecane, particularly after its synthesis from precursors like 2-tridecanol, necessitates effective purification techniques to remove unreacted starting materials, byproducts, and residual reagents. Column chromatography is a principal method employed for this purpose, valued for its ability to separate compounds based on their differential adsorption to a stationary phase.

For a secondary alkyl bromide like 2-bromotridecane, silica gel is the most commonly used stationary phase. The separation mechanism relies on the polarity differences between the target compound and impurities. Since 2-bromotridecane is a relatively non-polar molecule, a non-polar eluent system is typically used to move it through the column. A common strategy involves using pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. rsc.orgcsic.es The crude product, after an initial workup that often includes washing with water and brine and drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), is loaded onto the silica gel column. csic.esorgsyn.org The non-polar solvent system allows for the elution of the 2-bromotridecane while more polar impurities remain adsorbed to the silica gel.

Research on analogous compounds, such as 1-bromotridecane, demonstrates the efficacy of this method. Purification via silica gel chromatography using a hexane eluent can yield purities as high as 98%. The process is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. arkat-usa.org

Table 1: Illustrative Chromatographic Purification Parameters for Long-Chain Alkyl Bromides

| Parameter | Description | Typical Value/Reagent | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60-120 or 230-400 mesh) | rsc.orgarkat-usa.org |

| Mobile Phase (Eluent) | The solvent system used to move the sample through the column. | Hexane, Petroleum Ether, or gradients such as Hexane/Ethyl Acetate (e.g., 97:3 v/v) | rsc.org |

| Initial Workup | Steps taken before chromatographic separation. | Washing with aqueous solutions (e.g., NaHCO₃), drying over Na₂SO₄, and concentration via rotary evaporation. | rsc.orgorgsyn.org |

| Achievable Purity | The purity level of the final product. | >95-98% |

Distillation and Recrystallization Strategies for Product Refinement

Distillation is a cornerstone technique for the purification of liquid compounds, and it is particularly well-suited for refining 2-bromotridecane. Given its relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method. vulcanchem.com Lowering the pressure significantly reduces the boiling point of the compound, which allows for distillation at a lower temperature. This is crucial for preventing thermal decomposition, a risk associated with high-boiling-point organic halides.

In laboratory settings, crude 2-bromotridecane obtained after synthesis is often purified by fractional distillation or high-vacuum distillation techniques like bulb-to-bulb distillation (using a Kugelrohr apparatus). d-nb.info This process effectively separates the desired product from non-volatile impurities, such as salts or catalyst residues, and from other components with significantly different boiling points. For instance, the purification of the related compound 1-bromotridecane is accomplished via distillation under high vacuum to yield the purified product. google.com

While 2-bromotridecane is a liquid at room temperature, recrystallization can be a viable strategy for further refinement, especially for removing isomers or other structurally similar impurities. This technique is more commonly applied to compounds that are solid at room temperature. However, if impurities induce solidification or if the product itself is a low-melting solid, recrystallization from a suitable solvent like ethanol (B145695) could be employed as a final polishing step after distillation. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Table 2: Distillation Parameters for Related Bromoalkanes

| Compound | Distillation Type | Conditions (Boiling Point / Pressure) | Reference |

|---|---|---|---|

| 1-Bromotetradecane | Reduced Pressure Distillation | 103 °C / 1 mm Hg | mdpi.com |

| 1-Bromotridecane | High Vacuum Distillation | Fraction distilling at 200 °C (pressure not specified) | google.com |

| (E)-Hexadecenal (related long-chain compound) | Bulb-to-Bulb Distillation | 130 °C / 0.01 Torr | d-nb.info |

Reactivity and Mechanistic Investigations of 2 Bromotridecane

Nucleophilic Substitution Reactions of 2-Bromotridecane

Nucleophilic substitution reactions are fundamental to the reactivity of 2-bromotridecane. As a secondary haloalkane, it can undergo substitution via both SN1 and SN2 pathways, but the bimolecular (SN2) route is common, especially with strong nucleophiles.

Detailed Kinetic Studies of SN2 Pathways

The SN2 (Substitution Nucleophilic Bimolecular) reaction of 2-bromotridecane is anticipated to follow second-order kinetics. byjus.comchemicalnote.com This means the rate of the reaction is dependent on the concentrations of both the 2-bromotridecane substrate and the attacking nucleophile. chemicalnote.compharmaguideline.com The general rate law for the SN2 reaction of 2-bromotridecane can be expressed as:

Rate = k[C₁₃H₂₇Br][Nu⁻]

Where:

k is the rate constant

[C₁₃H₂₇Br] is the concentration of 2-bromotridecane

[Nu⁻] is the concentration of the nucleophile

While specific kinetic data for 2-bromotridecane is not extensively documented in readily available literature, the principles of SN2 reactions for secondary haloalkanes are well-established. byjus.comfirsthope.co.in The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. byjus.compharmaguideline.com The energy profile of this reaction features a single transition state and no intermediates. chemicalnote.com

| Factor | Influence on SN2 Reaction Rate |

| Substrate | Secondary alkyl halide; steric hindrance is a factor. |

| Nucleophile | Rate is directly proportional to the nucleophile concentration. |

| Solvent | Polar aprotic solvents are generally preferred. libretexts.org |

| Leaving Group | Bromide is a good leaving group. |

Stereochemical Outcomes and Inversion of Configuration in SN2 Reactions

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. geeksforgeeks.orglibretexts.org In the case of a chiral 2-bromotridecane molecule, the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). libretexts.orglibretexts.org This leads to a product with a configuration opposite to that of the starting material. libretexts.org

For example, if the reaction starts with (R)-2-bromotridecane, the product of an SN2 reaction will be the (S)-enantiomer. This stereospecific outcome is a direct consequence of the concerted mechanism where the molecule essentially turns "inside out". libretexts.org

Competitive Elimination Reactions and their Mitigation

As a secondary alkyl halide, 2-bromotridecane can also undergo elimination reactions (E2) which compete with SN2 reactions, particularly when strong, sterically hindered bases are used as nucleophiles. The use of a strong, non-bulky nucleophile will favor the SN2 pathway. Conversely, a strong, bulky base will favor the E2 pathway, leading to the formation of tridecenes. The reaction with sodium acetylide, a strong base, can lead to a significant amount of elimination product.

Mitigation strategies to favor substitution over elimination include:

Using a strong, but less sterically hindered nucleophile.

Employing a polar aprotic solvent. libretexts.org

Maintaining a lower reaction temperature, as elimination reactions are often favored at higher temperatures.

Effects of Nucleophile Structure and Leaving Group Ability

The structure and strength of the nucleophile play a critical role in the SN2 reactions of 2-bromotridecane. Stronger nucleophiles will react faster. For example, acetylide ions are potent nucleophiles that can displace the bromide ion.

The leaving group ability is another crucial factor. The bromide ion is a good leaving group because it is a weak base and can stabilize the negative charge upon departure. This facilitates the cleavage of the carbon-bromine bond during the nucleophilic attack.

Coupling Reactions Involving 2-Bromotridecane

2-Bromotridecane is a valuable precursor for the formation of organometallic reagents, which are then utilized in carbon-carbon bond-forming coupling reactions.

Grignard Reagent Based Coupling Protocols

2-Bromotridecane can be converted into its corresponding Grignard reagent, tridec-2-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubsigmaaldrich.combyjus.com The resulting Grignard reagent behaves as a strong nucleophile and a strong base. libretexts.org

A notable application of this Grignard reagent is in the synthesis of 2,5-dimethylhexadecanoic acid. In this multi-step synthesis, the Grignard reagent derived from 2-bromotridecane is first used to prepare di(2-tridecyl)cadmium by reacting it with cadmium chloride. byjus.com This organocadmium reagent is then reacted with an acid chloride to form a ketone, which is subsequently reduced to yield the final fatty acid product.

Reaction Scheme for di(2-tridecyl)cadmium formation:

2 C₁₁H₂₃CH(Br)CH₃ + 2 Mg → 2 C₁₁H₂₃CH(MgBr)CH₃ 2 C₁₁H₂₃CH(MgBr)CH₃ + CdCl₂ → (C₁₁H₂₃CH(CH₃))₂Cd + 2 MgBrCl

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and 2-bromotridecane can serve as a substrate in these processes. eie.gr

Suzuki Coupling:

The Suzuki coupling reaction, which typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a versatile tool in organic synthesis. wikipedia.orglibretexts.org While more commonly applied to aryl and vinyl halides, the use of alkyl halides like 2-bromotridecane is also possible. libretexts.org A nickel-catalyzed variant of the Suzuki coupling has been shown to be effective for the cross-coupling of alkyl halides, including 2-bromotridecane, with organoboron compounds. google.com This method provides a pathway to synthesize molecules containing the tridecyl group attached to other organic fragments. The general mechanism for Suzuki coupling involves three key steps: oxidative addition of the halide to the metal center, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.orglumenlearning.com

Stille Coupling:

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. numberanalytics.comwikipedia.orgucla.edu This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism of the Stille reaction involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org While direct examples specifically detailing the Stille coupling of 2-bromotridecane are not prevalent in the provided search results, the reaction is generally applicable to sp2-hybridized carbons. wikipedia.org The use of copper(I) salts in conjunction with fluoride (B91410) ions has been shown to enhance the efficiency of the Stille coupling, particularly for challenging substrates. organic-chemistry.org

Table 1: Comparison of Suzuki and Stille Coupling Reactions

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) wikipedia.orglibretexts.org | Organotin compounds (organostannanes) numberanalytics.comwikipedia.org |

| Catalyst | Typically Palladium-based wikipedia.orglibretexts.org, Nickel catalysts also used google.com | Primarily Palladium-based numberanalytics.com |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination wikipedia.orglibretexts.orglumenlearning.com | Oxidative addition, transmetalation, reductive elimination wikipedia.org |

| Advantages | Boronic acids are generally less toxic and more stable than organostannanes. libretexts.org | Tolerant of a wide range of functional groups. wikipedia.org |

| Disadvantages | Can be sensitive to base-sensitive substrates. libretexts.org | Organotin reagents are often highly toxic. wikipedia.org |

Other Significant Chemical Transformations

Beyond cross-coupling and carbonylative reactions, 2-bromotridecane participates in other important chemical transformations.

2-Bromotridecane can act as an alkylating agent, introducing the tridecyl group onto various nucleophiles. For example, it can be used in the synthesis of long-chain organic molecules. One notable application is in the synthesis of muscalure, the sex attractant of the common housefly, where 1-bromotridecane (B143060) is used to alkylate an acetylide ion. pearson.com Although the example uses the primary isomer, the principle of alkylation is relevant. Similarly, 2-bromotetradecane (B1602043), a close structural analog, is used to alkylate primary amines to produce N-alkylammonium salts. vulcanchem.com

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dewikipedia.org These reactions often proceed through carbocation intermediates. libretexts.org In the context of reactions involving 2-bromotridecane, the formation of a secondary carbocation at the C2 position upon departure of the bromide ion could potentially lead to rearrangement reactions, such as hydride shifts, to form a more stable carbocation if a suitable adjacent carbon exists. libretexts.org

Rearrangements are a broad class of reactions with diverse mechanisms, which can be either concerted or stepwise. solubilityofthings.com The Wagner-Meerwein rearrangement, for example, involves the 1,2-shift of an alkyl group in a carbocation intermediate. wikipedia.org While specific studies on the rearrangement reactions of 2-bromotridecane are not detailed in the search results, the fundamental principles of carbocation chemistry suggest that such rearrangements are plausible under certain reaction conditions. libretexts.org

Mechanistic Elucidation Studies

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods.

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing insight into the reaction mechanism. scribd.comnumberanalytics.comnih.gov In this method, an atom in a reactant molecule is replaced with one of its isotopes. For example, deuterium (B1214612) (²H) can replace hydrogen (¹H), or carbon-13 (¹³C) can replace carbon-12 (¹²C). By analyzing the position of the isotopic label in the products, chemists can deduce the pathways of bond formation and cleavage.

A deuterated version of 1-bromotridecane, 1-bromotridecane-1,1,2,2-d4, is commercially available and is used in studies involving isotopic labeling to understand reaction mechanisms. guidechem.com While this specific example pertains to the primary isomer, the principle is directly applicable to studying the reactions of 2-bromotridecane. For instance, by using a specifically deuterated 2-bromotridecane, one could investigate the stereochemistry of substitution reactions or probe for the occurrence of hydride shifts in potential rearrangement reactions. The use of isotopic labeling is a well-established method for determining the mechanisms of various organic reactions, including those in biosynthesis and photochemistry. scribd.comnih.gov

Identification of Reaction Intermediates and Transition States

In reactions involving 2-bromotridecane, particularly under unimolecular substitution (S_N1) and elimination (E1) conditions, the formation of transient species such as reaction intermediates and transition states is fundamental to understanding the reaction mechanism. A reaction intermediate is a short-lived, high-energy molecule that exists in a valley on the reaction energy diagram, while a transition state represents the highest energy point on the path between reactants, intermediates, and products. pressbooks.pubwikipedia.org

For 2-bromotridecane, a secondary alkyl halide, the key reactive intermediate is the tridecan-2-yl carbocation . This intermediate forms upon the heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs with both electrons from the bond. libretexts.org The formation of this carbocation is typically the rate-determining step in S_N1/E1 pathways.

The structure of a carbocation is trigonal planar around the positively charged carbon, which is sp² hybridized. libretexts.org This planar geometry means the empty p-orbital is perpendicular to the plane of the substituents. libretexts.org Consequently, a nucleophile can attack from either face of the p-orbital, leading to a racemic mixture if the original carbon was a stereocenter.

Carbocation Stability and Rearrangement:

The initially formed secondary (2°) carbocation is less stable than a tertiary (3°) carbocation due to hyperconjugation and inductive effects. libretexts.org Alkyl groups are electron-donating and help stabilize the positive charge on the carbocation. libretexts.org While the tridecyl chain is long, the immediate environment of the positive charge determines its stability. The tridecan-2-yl carbocation can potentially undergo rearrangement to form a more stable carbocation via a 1,2-hydride shift . libretexts.org However, in the case of a long, unbranched chain like tridecane (B166401), a hydride shift from C1 or C3 would only result in a different secondary carbocation, offering no significant stability advantage. Therefore, rearrangement is less of a driving force compared to systems where a tertiary or resonance-stabilized carbocation can be formed. libretexts.org

The reaction proceeds through two primary transition states in a two-step mechanism:

Second Transition State (TS2): After the formation of the carbocation intermediate, it reacts with a nucleophile (in S_N1) or a base (in E1). The second transition state represents the energy maximum as the nucleophile/base interacts with the carbocation to form a new bond. pressbooks.publibretexts.org For instance, in a reaction with a nucleophile like water, TS2 would involve the partial formation of the C-O bond. libretexts.org

The general characteristics of these species are summarized in the table below.

| Species | Description | Hybridization at C2 | Key Features |

| 2-Bromotridecane (Reactant) | Stable starting material. | sp³ | Tetrahedral geometry. |

| Transition State 1 (TS1) | Energy maximum for C-Br bond cleavage. | between sp³ and sp² | Elongated and polarized C-Br bond; partial positive charge on carbon. |

| Tridecan-2-yl Carbocation (Intermediate) | A discrete, albeit transient, chemical species lying in an energy minimum between two transition states. pressbooks.pub | sp² | Planar geometry; empty p-orbital; subject to nucleophilic attack from either face. |

| Transition State 2 (TS2) | Energy maximum for bond formation to the nucleophile/base. | between sp² and sp³ | Partial bond formation between the carbocation carbon and the incoming nucleophile or base. |

| Product(s) | Stable final molecule(s) (e.g., alcohol, ether, or alkene). | sp³ or sp² | Formed after the collapse of TS2. |

This table illustrates the progression of a typical S_N1 reaction of 2-bromotridecane.

Analysis of Stereoelectronic Effects in 2-Bromotridecane Reactivity

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the geometry and reactivity of a molecule. wikipedia.org These effects are crucial in determining the preferred pathways and outcomes of reactions involving 2-bromotridecane, particularly in bimolecular substitution (S_N2) and elimination (E2) reactions.

E2 Elimination Reactions:

The E2 mechanism is highly stereospecific and is governed by a significant stereoelectronic requirement: the C-H bond being broken and the C-Br leaving group must be in an anti-periplanar conformation. This alignment allows for the optimal overlap of the developing p-orbitals of the nascent double bond. imperial.ac.uk

In 2-bromotridecane, rotation around the C2-C3 bond allows the hydrogen on C3 and the bromine on C2 to achieve an anti-periplanar arrangement. This leads to the formation of tridec-2-ene. Similarly, rotation around the C1-C2 bond allows a hydrogen on C1 and the bromine on C2 to become anti-periplanar, leading to the formation of tridec-1-ene. The relative stability of the resulting alkenes (Zaitsev's vs. Hofmann's rule) and steric hindrance for the approaching base will determine the major product.

S_N2 Substitution Reactions:

The S_N2 reaction also has a strict stereoelectronic requirement. The incoming nucleophile must attack the carbon atom from the side opposite to the leaving group (bromine). This is known as backside attack . This approach allows for the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of the C-Br bond (the σ* anti-bonding orbital), leading to the inversion of stereochemistry at the reaction center (a Walden inversion).

For 2-bromotridecane, the long alkyl chain can sterically hinder the backside attack, but the reaction is still feasible, albeit potentially slower than for smaller secondary haloalkanes. The stereoelectronic requirement for a 180° angle of attack relative to the leaving group remains the dominant factor for the reaction to proceed.

The table below summarizes the key stereoelectronic requirements for the main competing pathways for 2-bromotridecane.

| Reaction Pathway | Stereoelectronic Requirement | Description | Consequence for 2-Bromotridecane |

| E2 Elimination | Anti-periplanar alignment of H and Br. | The dihedral angle between the C-H bond on an adjacent carbon and the C-Br bond must be 180°. This allows for continuous orbital overlap in the transition state. | Dictates the formation of specific alkene isomers (tridec-1-ene or tridec-2-ene) depending on which C-H bond is aligned. |

| S_N2 Substitution | Backside attack. | The nucleophile must approach the electrophilic carbon at an angle of 180° to the C-Br bond. | Results in inversion of configuration at the C2 position if the starting material is chiral. |

| S_N1/E1 Reactions | Planar carbocation intermediate. | The formation of a planar sp² carbocation removes the initial stereochemical constraints. libretexts.org | Leads to racemization in substitution products and a mixture of alkene isomers in elimination products, governed by product stability. |

This table outlines the critical orbital overlap and geometric constraints for different reaction mechanisms of 2-bromotridecane.

Spectroscopic and Advanced Characterization of 2 Bromotridecane and Its Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds like 2-bromotridecane. By observing the magnetic properties of atomic nuclei, NMR provides a clear picture of the chemical environment of each atom. For 2-bromotridecane, with its long alkyl chain and a stereocenter at the C-2 position, NMR is indispensable for confirming its constitution.

While specific spectral data for 2-bromotridecane is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from its close homolog, 2-bromotetradecane (B1602043). The deshielding effect of the bromine atom is localized, meaning the chemical shifts for the majority of the carbon chain remain similar to unsubstituted alkanes.

Expected ¹H NMR Data for 2-Bromotridecane The following data is based on the known spectrum of the homologous 2-bromotetradecane and is representative of what would be expected for 2-bromotridecane.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C-1) | ~1.70 | Doublet | ~6.8 |

| CHBr (C-2) | ~4.10 | Sextet | ~6.8 |

| CH₂ (C-3) | ~1.85 | Multiplet | |

| (CH₂)₉ (C-4 to C-12) | ~1.26 | Broad Singlet | |

| CH₃ (C-13) | ~0.88 | Triplet | ~6.9 |

Expected ¹³C NMR Data for 2-Bromotridecane The following data is based on the known spectrum of the homologous 2-bromotetradecane and is representative of what would be expected for 2-bromotridecane.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~27.0 |

| C-2 | ~55.0 |

| C-3 | ~38.0 |

| C-4 to C-10 | ~29.0 - 30.0 |

| C-11 | ~32.0 |

| C-12 | ~22.7 |

| C-13 | ~14.1 |

For a molecule with numerous overlapping signals in its ¹H NMR spectrum, such as the long alkyl chain of 2-bromotridecane, 1D NMR alone is often insufficient for a complete assignment. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities. github.io

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²J or ³J). researchgate.net In 2-bromotridecane, a COSY spectrum would show a cross-peak between the C-1 methyl protons and the C-2 methine proton, and between the C-2 proton and the C-3 methylene (B1212753) protons, thus confirming their connectivity. This technique is invaluable for tracing the carbon backbone spin system. uq.edu.auunimib.it

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net Each cross-peak in an HSQC spectrum represents a C-H bond. For 2-bromotridecane, it would definitively link the proton signal at ~4.10 ppm to the carbon signal at ~55.0 ppm, confirming the assignment of the CHBr group. github.io It also helps to differentiate the many overlapping methylene signals in the proton spectrum by spreading them out over the wider carbon chemical shift range.

The flexibility of the tridecane (B166401) chain allows for multiple conformations (rotamers) to exist in equilibrium at room temperature. Variable-temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.uk By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. This can lead to the decoalescence of broad signals into sharp, distinct signals for each conformer. researchgate.net

While specific VT-NMR studies on 2-bromotridecane are not prevalent, research on similar long-chain molecules in confined spaces, such as urea (B33335) inclusion compounds, demonstrates that molecular rotation and other dynamic behaviors can be effectively studied. researchgate.net Such analysis could provide insights into the rotational barriers around the C-C bonds and the preferred conformations of the alkyl chain in solution. Conversely, high-temperature NMR can be used to coalesce distinct signals from slowly exchanging conformers into a single, time-averaged signal. ox.ac.uk

The choice of solvent can influence NMR spectra. stanford.edu While the nonpolar nature of 2-bromotridecane means its spectrum is less affected by solvent choice than polar molecules, subtle changes can occur. mdpi.com Solvents can induce small shifts in resonance frequencies due to differing magnetic susceptibilities and weak intermolecular interactions. For instance, aromatic solvents like benzene-d₆ are known to cause upfield shifts for protons located near the molecule's periphery due to anisotropic effects.

Concentration can also play a role. At high concentrations, intermolecular interactions and aggregation can lead to peak broadening and slight chemical shift changes. Therefore, for precise and reproducible NMR data, it is standard practice to report the solvent and concentration used. osu.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

For 2-bromotridecane, IR and Raman spectroscopy can readily identify key functional groups and characterize the nature of its chemical bonds. The spectra are expected to be dominated by vibrations of the long alkyl chain.

Key Vibrational Modes for 2-Bromotridecane Data inferred from homologous compounds like 2-bromotetradecane. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

| C-H Stretch (sp³) | 2955-2850 | 2955-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Bending vibration of the methylene groups in the alkyl chain. |

| CH₃ Bend (Umbrella) | ~1378 | ~1378 | Symmetric bending of the terminal methyl group. |

| C-Br Stretch | 650-550 | 650-550 | Stretching vibration of the carbon-bromine bond. This is a key diagnostic peak. |

| CH₂ Rocking | ~722 | Rocking motion of the long polymethylene chain, often indicative of crystal packing in the solid state. |

The C-Br stretching frequency is particularly important for confirming the presence of the bromine atom. Raman spectroscopy is often complementary to IR, as vibrations that are weak in the IR spectrum (like symmetric stretches) may be strong in the Raman spectrum. chemicalbook.com

Temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying phase transitions and changes in intermolecular interactions in the solid state. mdpi.com As a long-chain alkane derivative, 2-bromotridecane is expected to exhibit solid-state polymorphism, with different crystal packing arrangements being stable at different temperatures.

By monitoring the FTIR spectrum as a function of temperature, changes associated with solid-solid phase transitions can be observed. nih.gov For example, shifts in the frequency or splitting of the CH₂ rocking and bending modes can indicate changes in the packing of the alkyl chains from a less ordered to a more ordered crystalline form upon cooling. rsc.org These studies provide critical information on the material's thermal behavior and solid-state organization. jwent.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of 2-bromotridecane, offering high sensitivity and detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. resolvemass.ca This method is instrumental in assessing the purity of 2-bromotridecane and confirming its identity. nist.govmedistri.swiss In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates 2-bromotridecane from any impurities based on their volatility and interaction with the stationary phase. medistri.swiss As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, which then fragment in a characteristic pattern. This fragmentation pattern, along with the retention time from the gas chromatograph, serves as a unique "fingerprint" for the compound. medistri.swissacs.org For 2-bromotridecane, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as peaks from the fragmentation of the molecule. The presence of bromine is distinctly indicated by a characteristic isotopic pattern in the molecular ion peak (M+ and M+2) due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. msu.edu By comparing the obtained mass spectrum and retention time with those of a known standard or a spectral library, the identity of 2-bromotridecane can be unambiguously confirmed and its purity can be quantified. acs.org

Table 1: Illustrative GC-MS Data for 2-Bromotridecane

| Parameter | Value | Reference |

| Retention Time | Dependent on GC column and conditions | medistri.swiss |

| Molecular Ion (M+) | m/z corresponding to C₁₃H₂₇⁷⁹Br | |

| Isotopic Ion (M+2) | m/z corresponding to C₁₃H₂₇⁸¹Br | |

| Key Fragmentation Ions | [M-Br]+, and other alkyl fragments | N/A |

Note: The exact m/z values and retention times are instrument and method dependent.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, allowing for the determination of the exact molecular mass and elemental composition of a compound. europa.eubioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.comspectroscopyonline.com For 2-bromotridecane (C₁₃H₂₇Br), HRMS can precisely measure its monoisotopic mass, which is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ⁷⁹Br). msu.edu

This exact mass measurement allows for the unequivocal determination of its elemental composition, C₁₃H₂₇Br, thereby confirming its molecular formula. This level of precision is invaluable in research and quality control to ensure the correct compound is being studied, free from isobaric interferences. uky.edu

Table 2: Exact Mass Data for 2-Bromotridecane

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇Br | N/A |

| Nominal Mass | 262 g/mol | N/A |

| Monoisotopic Mass (for ⁷⁹Br) | ~262.13 g/mol | msu.edu |

| Monoisotopic Mass (for ⁸¹Br) | ~264.13 g/mol | msu.edu |

Note: The exact mass is a calculated value based on the sum of the exact masses of the constituent isotopes.

X-ray Crystallography for Unambiguous Structural Confirmation of 2-Bromotridecane Derivatives

While X-ray crystallography is primarily used for solid materials, it is an unparalleled technique for determining the precise three-dimensional atomic arrangement of crystalline derivatives of 2-bromotridecane. anton-paar.comlibretexts.org This method involves directing X-rays at a single crystal of a derivative compound. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a unique pattern. libretexts.org

By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing the exact positions of each atom, as well as bond lengths and angles. anton-paar.com For instance, if 2-bromotridecane is used to synthesize a more complex molecule that can be crystallized, X-ray crystallography can confirm how the tridecyl group is incorporated into the final structure. This technique has been successfully employed to elucidate the structures of various complex organic molecules, including derivatives of long-chain alkyl bromides. researchgate.netnih.gov Although direct crystallographic data on 2-bromotridecane itself is scarce due to its liquid nature at room temperature, the analysis of its solid derivatives provides definitive structural proof.

Advanced Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. torontech.com For 2-bromotridecane and its derivatives, DSC can provide valuable information about their melting points and phase behavior. cdnsciencepub.comrsc.org For example, a study on the thermotropic behavior of alkyltrimethylphosphonium bromides, which can be synthesized from alkyl bromides, utilized DSC to identify phase transitions. rsc.orgupc.edu A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization) appearing as peaks. torontech.com

Table 3: Hypothetical DSC Data for a 2-Bromotridecane Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | T_onset | T_peak | ΔH_fusion |

| Crystallization | T_onset | T_peak | ΔH_cryst |

Note: This table is illustrative. The actual values would depend on the specific derivative and experimental conditions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.comgrad.hr This technique is used to determine the thermal stability and composition of materials. grad.hrtainstruments.com A TGA experiment produces a thermogram, which plots the percentage of weight loss against temperature. The decomposition temperature is a key parameter obtained from TGA, indicating the temperature at which the material begins to degrade. For 2-bromotridecane, TGA can determine its volatilization profile and decomposition temperature. For its derivatives, TGA is crucial for assessing their thermal stability, which is an important property for many applications. koreascience.kr For instance, studies on materials incorporating long alkyl chains often use TGA to establish their operational temperature limits. rsc.org

Table 4: Illustrative TGA Data for a 2-Bromotridecane Derivative

| Parameter | Temperature (°C) |

| Onset of Decomposition | T_onset |

| Temperature at 5% Weight Loss | T₅% |

| Temperature at 50% Weight Loss | T₅₀% |

Note: This table is illustrative. The actual values would depend on the specific derivative and experimental conditions such as heating rate and atmosphere.

Computational and Theoretical Investigations of 2 Bromotridecane

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are based on classical mechanics and are used to explore the conformational possibilities and intermolecular behaviors of molecules over time. These methods are particularly well-suited for large, flexible molecules like 2-bromotridecane.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 2-bromotridecane, the long tridecane (B166401) chain allows for a vast number of possible conformations. The study of these conformations and their relative energies helps to identify the most stable, low-energy structures that the molecule is likely to adopt.

The primary factors governing the conformational energy are torsional strain (energy cost of eclipsing interactions) and steric interactions (repulsion between non-bonded atoms that are close in space). libretexts.org The most stable conformations for an alkyl chain are typically the staggered ones, where substituents on adjacent carbons are as far apart as possible. lumenlearning.com The 'zigzag' or all-anti conformation is generally the lowest energy state for a simple n-alkane. lumenlearning.com

The introduction of a bromine atom at the second position introduces additional complexity. Rotations around the C1-C2, C2-C3, and other C-C bonds create a complex potential energy landscape (PEL). aip.orgnih.gov The PEL is a high-dimensional surface that maps the potential energy of the system for all possible atomic arrangements. arxiv.org Key conformations include:

Anti-conformation: Where the bromine atom and the adjacent methyl group (C1) or the rest of the alkyl chain (C3 onwards) are positioned 180° apart with respect to the C-C bond axis. This is often the most stable arrangement due to minimal steric hindrance.

Gauche-conformation: Where the bromine atom is positioned at a 60° dihedral angle relative to other groups. lumenlearning.com This conformation is typically higher in energy than the anti-conformation due to steric repulsion, known as a gauche interaction.

Computational methods can systematically rotate each dihedral angle in the molecule to map out the energy landscape and identify the lowest energy conformers.

Table 1: Hypothetical Relative Energies of Key Conformations in 2-Bromotridecane

| Conformation (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kJ/mol) | Description |

| Anti | 0 | Most stable, extended chain conformation. |

| Gauche (+) | 3.8 | Less stable due to steric interaction between C1 and C4. |

| Gauche (-) | 3.8 | Energetically equivalent to the Gauche (+) conformation. |

| Eclipsed | >20 | High-energy state, sterically hindered. |

Note: These values are illustrative and based on typical energies for alkane chains. Actual values for 2-bromotridecane would require specific force field parameterization and calculation.

In a bulk liquid or solution, 2-bromotridecane molecules interact with each other through various non-covalent forces. Molecular dynamics (MD) simulations are used to model these interactions and predict how the molecules will arrange themselves collectively. researchgate.net The primary intermolecular forces at play for 2-bromotridecane are:

London Dispersion Forces: These are the dominant forces for 2-bromotridecane due to its long, nonpolar alkyl chain. These temporary, induced-dipole interactions increase with the size and surface area of the molecule.

Dipole-Dipole Interactions: The carbon-bromine (C-Br) bond is polar because bromine is more electronegative than carbon. crunchchemistry.co.uk This creates a permanent dipole in the molecule, leading to electrostatic attractions between the positive end of one molecule and the negative end of another. youtube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir It provides a more accurate description of chemical bonding and reaction pathways than classical methods.

DFT calculations can determine the distribution of electrons within the 2-bromotridecane molecule, which is key to understanding its reactivity. Important electronic properties that can be calculated include:

Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of the molecule. For 2-bromotridecane, the MEP would show a region of negative potential (electron-rich) around the bromine atom and a region of positive potential (electron-poor) on the carbon atom bonded to it (the C2 carbon). This positive site is the most likely point of attack for nucleophiles. crunchchemistry.co.ukstudymind.co.uk

These calculations confirm that the primary site of reactivity is the C-Br bond. The electron-withdrawing nature of the bromine atom makes the C2 carbon electrophilic, and the bromine atom itself is a good leaving group.

Table 2: Typical Electronic Descriptors Calculated by DFT for 2-Bromotridecane

| Descriptor | Typical Value (Arbitrary Units) | Significance |

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.0 Debye | Measures the overall polarity of the molecule, arising from the C-Br bond. |

| Partial Charge on C2 | +0.15 e | Indicates the electrophilic nature of the carbon atom attached to bromine. |

Note: These values are representative for a bromoalkane and would need to be specifically calculated for 2-bromotridecane using a chosen DFT functional and basis set. unica.it

DFT is a powerful tool for studying the mechanisms of chemical reactions. rsc.org For 2-bromotridecane, a secondary alkyl halide, common reactions include nucleophilic substitution (SN2) and elimination (E2). studymind.co.uklibretexts.org

Using DFT, chemists can model the entire reaction pathway from reactants to products. smu.edu This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. sciepub.com It is an unstable structure that cannot be isolated.

Calculating Energies: Determining the energies of all species along the reaction path.

The difference in energy between the reactants and the transition state is the activation energy (Ea) or activation barrier. thoughtco.comlibretexts.org A lower activation energy corresponds to a faster reaction rate. savemyexams.com For an SN2 reaction, the transition state would involve the incoming nucleophile partially forming a bond to the C2 carbon while the C-Br bond is partially broken. For an E2 reaction, the transition state would involve the base partially removing a proton from an adjacent carbon (C1 or C3) while the C=C double bond begins to form and the bromide ion departs. DFT calculations can determine which pathway (substitution or elimination) has a lower activation barrier under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. wikipedia.org A QSAR model can be used to predict the activity of new, untested compounds. researchgate.net

To develop a QSAR model for a class of compounds including 2-bromotridecane, a dataset of similar molecules with known activities (e.g., toxicity to a specific organism, biodegradability) is required. For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

For 2-bromotridecane, relevant descriptors would include:

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR), related to molecular volume. researchgate.net

Topological Descriptors: Numerical values derived from the 2D graph of the molecule, describing its size, shape, and degree of branching.

Quantum Chemical Descriptors: Electronic properties calculated using methods like DFT, such as HOMO/LUMO energies, partial charges, and dipole moment. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that relates the descriptors to the observed activity. researchgate.net Such a model could predict, for instance, the potential environmental toxicity of 2-bromotridecane based on its structural features without the need for extensive experimental testing. nih.gov

Descriptor Selection and Model Development for Predictive Analysis

In the computational analysis of 2-bromotridecane, the initial and most critical step involves the careful selection of molecular descriptors. drugdesign.orgnih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties, forming the basis for quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. kg.ac.rsresearchgate.net The goal is to develop a robust mathematical model that can predict the behavior of 2-bromotridecane in various scenarios, such as its reactivity or biological activity, based on a minimal set of the most relevant descriptors. drugdesign.orgresearchgate.net

The process begins with the generation of a large pool of potential descriptors derived from the 2-bromotridecane structure. These can be categorized based on their dimensionality:

1D Descriptors: Derived from the chemical formula, such as molecular weight and atom counts. drugdesign.org

2D Descriptors: Calculated from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors (e.g., number of specific bonds), and counts of functional groups. drugdesign.org

3D Descriptors: Requiring the 3D coordinates of the atoms, these include geometric parameters (e.g., surface area, volume) and spatial descriptors. drugdesign.org

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic structure, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

The table below illustrates a hypothetical selection of descriptors that could be used to develop a predictive model for 2-bromotridecane.

| Descriptor Class | Specific Descriptor | Typical Value (Calculated/Estimated) | Rationale for Inclusion |

| Constitutional (1D) | Molecular Weight | 263.26 g/mol | Represents the overall size of the molecule. |

| Topological (2D) | Wiener Index | 600 | Encodes information about molecular branching and compactness. |

| Geometric (3D) | Molecular Surface Area | ~350 Ų | Relates to intermolecular interactions and potential for steric hindrance. |

| Quantum-Chemical | HOMO Energy | -10.2 eV | Indicates susceptibility to electrophilic attack. |

| Quantum-Chemical | LUMO Energy | 0.8 eV | Indicates susceptibility to nucleophilic attack. |

| Quantum-Chemical | Partial Charge on C2 | +0.15 e | Quantifies the electrophilicity of the carbon atom bonded to bromine. |

Note: Values are illustrative and would be precisely calculated using computational chemistry software.

Following descriptor selection, a model is developed, often using statistical techniques like Multivariate Linear Regression (MLR). nih.govrsc.org An MLR model establishes a mathematical relationship between the selected descriptors (independent variables) and the property of interest (dependent variable), such as reaction rate or product yield. nih.gov The quality and predictive power of the developed model are then rigorously assessed through internal and external validation procedures to ensure its generalizability for new predictions. nih.gov

Predictive Modeling of Reactivity and Selectivity

Predictive models, developed as described above, are powerful tools for forecasting the reactivity and selectivity of 2-bromotridecane in chemical reactions. nih.govnih.gov By correlating molecular descriptors with experimental outcomes, these models can offer a priori predictions, accelerating reaction optimization and mechanistic analysis with significantly lower computational cost than transition state analysis. nih.gov

A primary area of application for 2-bromotridecane, as a secondary alkyl halide, is in nucleophilic substitution (SN2) and elimination (E2) reactions. The competition between these two pathways is highly sensitive to the structure of the substrate, the nature of the nucleophile/base, and reaction conditions. A predictive model could be trained to forecast the ratio of substitution to elimination products.

For instance, a model could be built where the dependent variable is the log(SN2/E2) ratio. The selected descriptors would likely include terms that quantify steric hindrance and electronic effects.

Steric Descriptors: Parameters like the Tolman cone angle or percent buried volume could be adapted to quantify the steric bulk around the reactive center (the C2 carbon). nih.gov A higher value for a steric descriptor would be expected to negatively correlate with the SN2 pathway.

Electronic Descriptors: The partial charge on the C2 carbon, the C-Br bond length, and the energy of the σ*(C-Br) antibonding orbital would be critical. A more positive partial charge might favor substitution, while factors stabilizing the transition state of elimination would favor that pathway.

The table below conceptualizes how descriptor values might be used to predict reactivity.

| Descriptor | Influence on SN2 Pathway | Influence on E2 Pathway | Predicted Outcome with Strong Nucleophile/Base |

| Steric Hindrance at C2 | Negative (hinders back-side attack) | Less Negative (attack is at peripheral H) | Favors E2 |

| Partial Charge on C2 | Positive (enhances electrophilicity) | Positive | Favors both, but crucial for SN2 |

| σ(C-Br) Energy* | Indirect | Positive (lower energy is a better acceptor) | Favors E2 |

| Acidity of C1/C3 Protons | None | Positive (more acidic H is easier to abstract) | Favors E2 |

Machine learning approaches can further refine these predictions, identifying productive reaction steps from a vast number of possibilities. nih.gov By training models on extensive datasets of known reactions, it's possible to create systems that can generalize and make reasonable predictions even for conditions or reactant combinations not explicitly included in the training set. nih.govarxiv.org This predictive capability is invaluable for designing synthetic routes and understanding the underlying factors that control chemical selectivity.

Advanced Studies on Stereoelectronic and Steric Hindrance Effects

Beyond statistical modeling, a deeper understanding of the reactivity of 2-bromotridecane comes from focused computational studies on its stereoelectronic and steric properties. These effects are fundamental in governing reaction pathways and transition state geometries. wikipedia.orgresearchgate.net

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In 2-bromotridecane, the reaction center is the C2 carbon. For an SN2 reaction to occur, a nucleophile must approach this carbon from the side opposite the bromine atom (back-side attack). The long undecyl (C11) chain, while flexible, creates significant steric bulk around this reactive center. Computational studies can quantify this hindrance, for example, by calculating the steric energy experienced by an approaching nucleophile. nih.gov This steric clash raises the activation energy for the SN2 pathway, making it slower compared to less substituted primary alkyl halides. youtube.comnih.gov

In contrast, the E2 reaction involves the abstraction of a proton from a carbon adjacent to the C-Br bond (C1 or C3). The base attacks a peripheral hydrogen atom, which is sterically much more accessible than the electrophilic carbon center. nih.gov Therefore, computational analyses consistently show that increasing steric hindrance at the carbon bearing the leaving group preferentially disfavors the SN2 pathway, often making the E2 pathway more competitive. nih.gov

Stereoelectronic Effects: Stereoelectronic effects are electronic interactions that depend on the specific 3D arrangement of orbitals within a molecule. wikipedia.orgbaranlab.org They are crucial for understanding reaction mechanisms that cannot be explained by sterics alone. researchgate.net In the context of 2-bromotridecane, the most significant stereoelectronic requirement is associated with the E2 elimination reaction.

This reaction proceeds most efficiently when the abstracted proton (H) and the leaving group (Br) are in an anti-periplanar conformation. This specific geometric arrangement allows for the optimal overlap between the developing p-orbital from the C-H bond and the σ* (antibonding) orbital of the C-Br bond. wikipedia.org This σ(C-H) → σ*(C-Br) interaction is a stabilizing donor-acceptor interaction that lowers the energy of the transition state and facilitates the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. wikipedia.orgbaranlab.org Computational studies can model the rotational energy profile of the C2-C3 bond to identify the population of conformers that meet this geometric requirement and thus quantify the stereoelectronic favorability of the E2 pathway.

The following table summarizes the interplay of these effects on the competing SN2 and E2 reactions for 2-bromotridecane.

| Reaction Pathway | Key Steric Factor | Key Stereoelectronic Factor | Computational Insight |

| SN2 | High steric hindrance at C2 from the undecyl chain and methyl group impedes nucleophilic attack. youtube.com | Inversion of configuration at the stereocenter is required. | High activation energy due to steric clash in the pentacoordinate transition state. nih.gov |

| E2 | Low steric hindrance for base attack on peripheral C1 or C3 protons. nih.gov | Requires an anti-periplanar (H-C-C-Br dihedral angle of 180°) arrangement for optimal orbital overlap (σ → σ*). wikipedia.org | The energy of the transition state is highly dependent on the C-C bond conformation; only specific rotamers are highly reactive. |

Derivatives and Analogs of 2 Bromotridecane

Synthesis of Chiral Derivatives of 2-Bromotridecane

The carbon atom bonded to the bromine in 2-bromotridecane is a stereocenter. While commercial 2-bromotridecane is typically a racemic mixture, methods for the enantioselective synthesis of its derivatives are of significant interest for applications in stereospecific chemical synthesis and pharmacology.

The development of enantioselective methods to produce chiral derivatives of 2-bromotridecane often involves asymmetric synthesis strategies that establish the stereocenter at the C-2 position with high enantiomeric excess (ee). Although direct asymmetric bromination of tridecane (B166401) is challenging, several indirect routes can be envisioned based on established methodologies.

One common approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a chiral derivative could be prepared via the asymmetric reduction of a corresponding ketone, 2-tridecanone (B165437), to the chiral alcohol, (R)- or (S)-2-tridecanol, using chiral catalysts such as those based on ruthenium-BINAP complexes or enzymes. The resulting chiral alcohol can then be converted to the corresponding chiral 2-bromotridecane, often with inversion of configuration, using reagents like phosphorus tribromide (PBr₃).

Another strategy is the enantioselective addition to an aldehyde. For example, the Henry reaction (nitro-aldol reaction) between an aldehyde and a nitroalkane can be catalyzed by chiral metal complexes to produce chiral nitro alcohols. researchgate.net A conceptually similar approach could involve the reaction of undecanal (B90771) with a brominated nucleophile under the control of a chiral catalyst to install the bromo-substituted stereocenter. researchgate.net

The table below summarizes potential enantioselective routes to chiral derivatives.

| Starting Material | Key Reaction | Chiral Influence | Intermediate/Product |

| 2-Tridecanone | Asymmetric Reduction | Chiral catalyst (e.g., Ru-BINAP), Enzyme | Chiral 2-Tridecanol (B154250) |

| Undecanal | Asymmetric Aldol/Henry-type reaction | Chiral catalyst/ligand | Chiral bromohydrin derivative |

| Tridec-1-ene | Asymmetric Hydrobromination | Chiral catalyst | Chiral 2-Bromotridecane |

These methodologies, while not always directly reported for 2-bromotridecane, represent the state-of-the-art in asymmetric synthesis and are applicable for obtaining enantioenriched derivatives. lumenlearning.comnih.gov